N-Sulfinyl-p-toluenesulfonamide
Overview
Description
N-Sulfinyl-p-toluenesulfonamide, also known as 4-methyl-N-sulfinylbenzenesulfonamide, is a chemical compound with the molecular formula C7H7NO3S2 and a molecular weight of 217.2654 . It has a relative density of 1.42g/cm3 .
Synthesis Analysis
The synthesis of N-Sulfinyl-p-toluenesulfonamide involves several steps. One method involves the sulfonylation of amines, which allows the synthesis of a wide range of sulfonamides in excellent yields . This method is applicable for preparing sulfonic esters from sulfonyl chlorides and alcohols . Another method involves the reaction of amine derived sulfonate salts in the presence of cyanuric chloride, triethylamine as base, and anhydrous acetonitrile as solvent at room temperature .Molecular Structure Analysis
The molecular structure of N-Sulfinyl-p-toluenesulfonamide is represented by the formula C7H7NO3S2 . The molecular weight is 217.26 .Chemical Reactions Analysis
N-Sulfinyl-p-toluenesulfonamide undergoes various chemical reactions. For instance, it can undergo a borrowing hydrogen approach using a well-defined and bench-stable Mn (I) PNP pincer precatalyst, enabling an efficient manganese-catalyzed N-alkylation of sulfonamides with benzylic and simple primary aliphatic alcohols as alkylating agents .Physical And Chemical Properties Analysis
N-Sulfinyl-p-toluenesulfonamide is a crystal with a pale yellow color . It has a melting point of 52-54°C and a boiling point of 130-140°C at 0.06mm . It should be stored at temperatures below 0°C .Scientific Research Applications
Wittig-type Reactions
N-Sulfinyl-p-toluenesulfonamide is used in Wittig-type reactions with various conjugated phosphorus ylides. This reaction is fundamental in organic chemistry for the synthesis of alkenes from aldehydes or ketones .
Synthesis of Sulfenamides, Sulfinamides, and Sulfonamides
These compounds are crucial in pharmaceuticals, pesticides, and polymer industries. N-Sulfinyl-p-toluenesulfonamide plays a role in their direct synthesis from sulfur-nitrogen bond-containing organosulfur compounds .
Allylation Reactions
It is involved in allylation of n-sulfonyl imines produced in situ from aldehydes, providing a pathway to homoallylic sulfonamides .
Visible-Light Promoted Formation of N-Sulfonyl Imines
This application offers a mild alternative to traditional methods for forming N-sulfonyl imines, utilizing stable and widely available reagents .
Imino Diels-Alder Reactions
N-Sulfinyl-p-toluenesulfonamide is used in an in situ procedure for inter- and intramolecular imino Diels-Alder reactions, leading to various cyclic and acyclic products .
Asymmetric Syntheses
The stereogenic sulfur center of derivatives from N-Sulfinyl-p-toluenesulfonamide can serve as chiral templates in asymmetric syntheses, which is significant for creating enantiomerically pure substances .
Manganese-Catalyzed N-Alkylation
It is involved in manganese-catalyzed N-alkylation of sulfonamides with alcohols, contributing to the synthesis of a diverse range of aryl and alkyl sulfonamides .
Mechanism of Action
properties
IUPAC Name |
4-methyl-N-sulfinylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S2/c1-6-2-4-7(5-3-6)13(10,11)8-12-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTSIMMJOIPMGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=S=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340242 | |
Record name | N-Sulfinyl-p-toluenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Sulfinyl-p-toluenesulfonamide | |
CAS RN |
4104-47-6 | |
Record name | N-Sulfinyl-p-toluenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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